

# Application Notes: GSK5750 Protocol for Assessing $\beta$ -Catenin Accumulation

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## Compound of Interest

Compound Name: GSK5750

Cat. No.: B15567145

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## Introduction

The Wnt/ $\beta$ -catenin signaling pathway is crucial for embryonic development and adult tissue maintenance.[1] Dysregulation of this pathway, frequently leading to the accumulation of the transcriptional coactivator  $\beta$ -catenin, is a key factor in the development of numerous cancers, including colorectal cancer.[1][2] In healthy cells, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ) maintains low cytoplasmic  $\beta$ -catenin levels.[1][3] This complex facilitates the phosphorylation of  $\beta$ -catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][4]

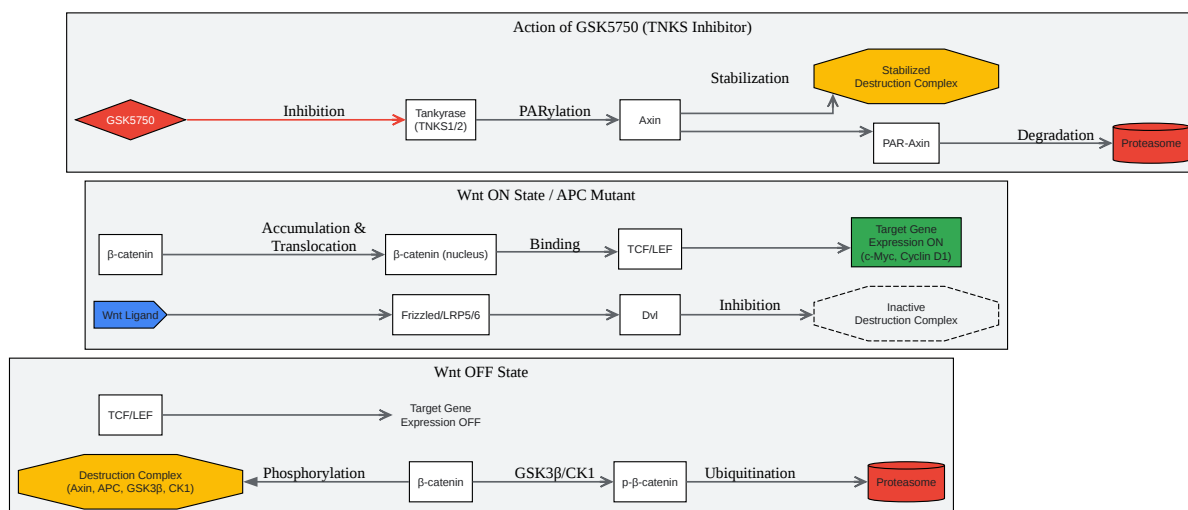
Tankyrase (TNKS) enzymes promote the degradation of Axin, a key scaffolding protein in the destruction complex.[5][6] Inhibition of Tankyrase leads to the stabilization of Axin, which in turn enhances the activity of the  $\beta$ -catenin destruction complex, promoting  $\beta$ -catenin degradation and thereby reducing its accumulation.[3][7][8] **GSK5750** is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2). These application notes provide detailed protocols to assess the efficacy of **GSK5750** in promoting  $\beta$ -catenin degradation and preventing its accumulation in cancer cell lines with aberrant Wnt signaling.

## Mechanism of Action

**GSK5750** functions by inhibiting the poly(ADP-ribosyl)ation (PARylation) activity of TNKS1/2.[9][10] This enzymatic activity is responsible for marking Axin for ubiquitination and proteasomal

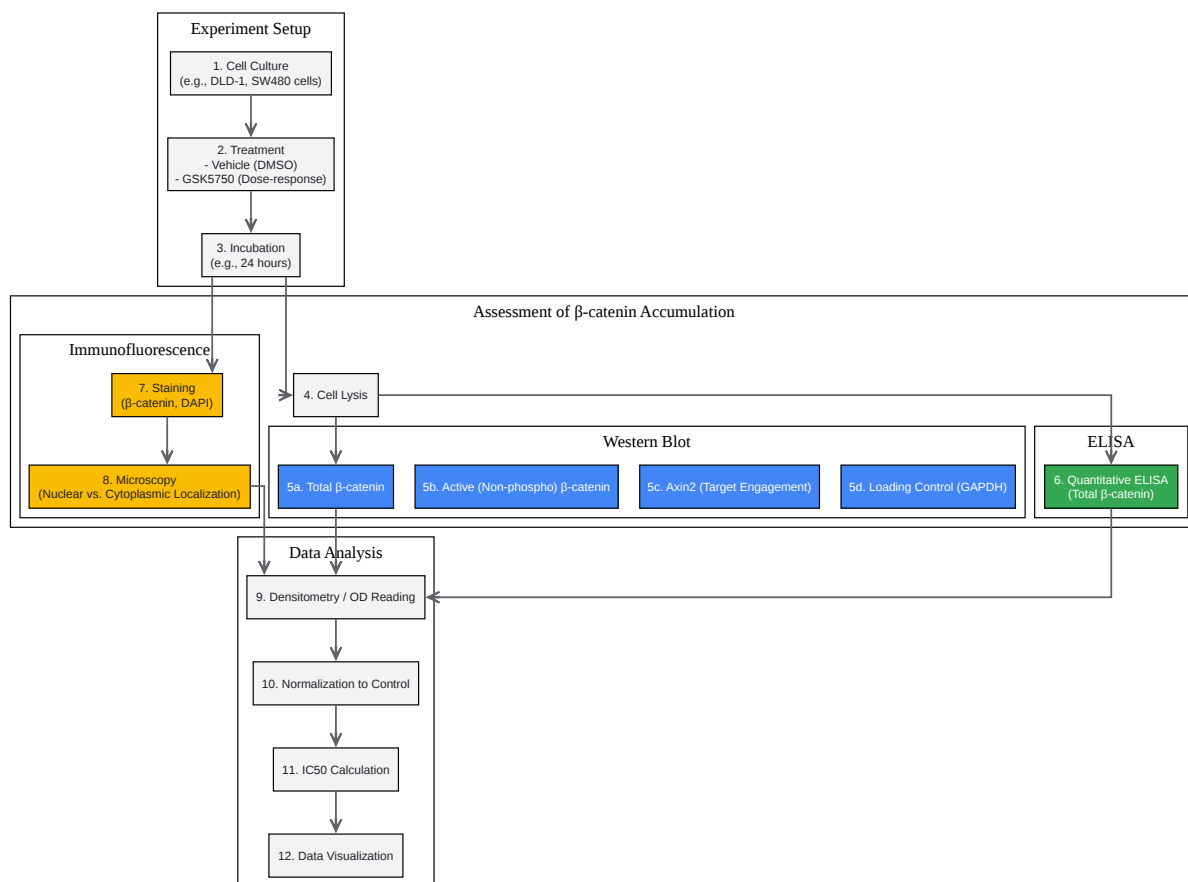
degradation. By inhibiting TNKS1/2, **GSK5750** stabilizes Axin levels, thereby reinforcing the  $\beta$ -catenin destruction complex and leading to a reduction in cellular  $\beta$ -catenin levels.[7][11][12]

## Signaling Pathway and Experimental Workflow



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Caption: Wnt/ $\beta$ -catenin signaling and the inhibitory mechanism of **GSK5750**.



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Caption: Experimental workflow for assessing  $\beta$ -catenin accumulation.

## Experimental Protocols

### Protocol 1: Western Blot Analysis of $\beta$ -Catenin Levels

This protocol details the semi-quantitative analysis of total and active (non-phosphorylated)  $\beta$ -catenin, as well as Axin2, to confirm target engagement.

#### Materials:

- DLD-1 or SW480 colorectal cancer cells
- **GSK5750**
- DMSO (Vehicle)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti- $\beta$ -catenin, anti-Active- $\beta$ -catenin (non-phospho Ser33/37/Thr41), anti-Axin2, anti-GAPDH
- HRP-conjugated secondary antibodies
- ECL chemiluminescence reagent

#### Procedure:

- Cell Seeding: Seed DLD-1 cells in 6-well plates at a density of  $0.5 \times 10^6$  cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **GSK5750** (e.g., 1 nM to 10  $\mu$ M) in complete medium. Replace the medium in each well with the compound dilutions or vehicle control (DMSO, final concentration  $\leq 0.1\%$ ).
- Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- **Cell Lysis:** Wash cells twice with ice-cold PBS. Add 100  $\mu$ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
- **Sample Preparation:** Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load 20-30  $\mu$ g of protein per lane onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate with primary antibodies overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash three times with TBST.
- **Detection:** Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify band intensities using image analysis software (e.g., ImageJ). Normalize  $\beta$ -catenin and Axin2 levels to the GAPDH loading control.

## Protocol 2: Quantitative ELISA for Total $\beta$ -Catenin

This protocol provides a quantitative measurement of total  $\beta$ -catenin levels in cell lysates.

Materials:

- Human Total  $\beta$ -Catenin ELISA Kit (e.g., Abcam ab275100, Invitrogen KHO1211)[[13](#)]

- Cell lysates prepared as in Protocol 1 (Steps 1-5)
- Microplate reader

Procedure:

- Prepare Reagents: Reconstitute standards, buffers, and other kit components according to the manufacturer's instructions.[\[13\]](#)
- Prepare Standard Curve: Create a serial dilution of the  $\beta$ -catenin standard to generate a standard curve (e.g., 0 ng/mL to 240 ng/mL).
- Load Plate: Add 50-100  $\mu$ L of standards and diluted cell lysate samples to the appropriate wells of the antibody-coated 96-well plate.
- Incubation: Incubate the plate as per the kit's protocol (e.g., 90 minutes at room temperature).
- Washing: Wash the wells multiple times with the provided wash buffer to remove unbound proteins.
- Detection: Add the detection antibody, followed by the HRP-conjugate and TMB substrate as described in the kit manual. A colored product will develop in proportion to the amount of  $\beta$ -catenin present.[\[13\]](#)
- Stop Reaction: Add the stop solution to each well.
- Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
- Analysis: Calculate the concentration of  $\beta$ -catenin in the samples by interpolating from the standard curve. Normalize the results to the total protein concentration of the lysates.

## Protocol 3: Immunofluorescence for $\beta$ -Catenin Localization

This protocol allows for the visualization of  $\beta$ -catenin's subcellular localization.

Materials:

- Cells grown on glass coverslips in 24-well plates
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
- Primary antibody: anti- $\beta$ -catenin
- Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Fluorescence microscope

#### Procedure:

- Cell Culture and Treatment: Seed cells on coverslips and treat with **GSK5750** or vehicle as described in Protocol 1.
- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
- Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with anti- $\beta$ -catenin primary antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS. Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Nuclear Staining: Wash three times with PBS. Counterstain with DAPI for 5 minutes.

- Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Analysis: Acquire images using a fluorescence microscope. Observe the reduction in nuclear and cytoplasmic  $\beta$ -catenin staining in **GSK5750**-treated cells compared to the vehicle control.

## Data Presentation

Table 1: Effect of **GSK5750** on Protein Levels in DLD-1 Cells (Western Blot)

Treatment Concentration	Normalized Total $\beta$ -catenin (Fold Change vs. Vehicle)	Normalized Active $\beta$ -catenin (Fold Change vs. Vehicle)	Normalized Axin2 (Fold Change vs. Vehicle)
Vehicle (DMSO)	1.00 $\pm$ 0.12	1.00 $\pm$ 0.15	1.00 $\pm$ 0.09
GSK5750 (10 nM)	0.78 $\pm$ 0.09	0.65 $\pm$ 0.11	1.85 $\pm$ 0.21
GSK5750 (100 nM)	0.45 $\pm$ 0.06	0.31 $\pm$ 0.08	3.52 $\pm$ 0.35
GSK5750 (1 $\mu$ M)	0.18 $\pm$ 0.04	0.11 $\pm$ 0.03	4.78 $\pm$ 0.41
GSK5750 (10 $\mu$ M)	0.15 $\pm$ 0.03	0.09 $\pm$ 0.02	4.91 $\pm$ 0.38

Data are represented as mean  $\pm$  SD (n=3). Fold change is calculated relative to the vehicle-treated control.

Table 2: Quantitative Analysis of Total  $\beta$ -catenin by ELISA and IC50 Determination



GSK5750 Concentration (nM)	Total $\beta$ -catenin (ng/mg protein)	% Inhibition
0 (Vehicle)	55.8 $\pm$ 4.5	0%
1	51.2 $\pm$ 3.9	8.2%
10	38.1 $\pm$ 3.1	31.7%
50	26.3 $\pm$ 2.5	52.9%
100	19.7 $\pm$ 2.1	64.7%
500	12.5 $\pm$ 1.8	77.6%
1000	10.1 $\pm$ 1.5	81.9%
Calculated IC50	45.5 nM	

IC50 value is calculated using non-linear regression analysis of the dose-response curve.

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